1-(Azidomethyl)cyclopentane-1-carbonitrile
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Description
1-(Azidomethyl)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.185. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Quality Control
Research by Jireš et al. (2021) has developed a high-performance liquid chromatography coupled with mass spectrometry method for determining two analogues of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, potentially genotoxic impurities in the active pharmaceutical ingredients of sartans containing a tetrazole group. This method is critical for pharmaceutical quality control, ensuring that medications are free from harmful impurities at trace levels J. Jireš, Petr Gibala, Stanislav Kalášek, Michal Douša, J. Doubský, 2021.
Materials Science and Energy Storage
Sridhar et al. (2015) describe a microwave technique for synthesizing nitrogen-doped carbon nanotubes anchored on graphene substrates from azobis(cyclohexanecarbonitrile). These materials show promise in lithium-ion batteries due to their high capacity and ability to accommodate volume changes during charging cycles V. Sridhar, Inwon Lee, H. Chun, Hyun Park, 2015.
Green Chemistry
Liu et al. (2020) developed an eco-friendly method for the tandem double cyclization of 1,6-dienes with azobis(alkylcarbonitriles) on water without using any additives. This methodology provides a practical approach for constructing polycyclic skeletons, demonstrating the potential of water as a green solvent in organic synthesis Yi Liu, Ya-Nan Meng, Xun-Jie Huang, Fu-Hua Qin, Dapeng Wu, Qianjun Shao, Zhiyong Guo, Qiang Li, Wen‐Ting Wei, 2020.
Properties
IUPAC Name |
1-(azidomethyl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-7(6-10-11-9)3-1-2-4-7/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCUCUHALGCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN=[N+]=[N-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.